molecular formula C6H7NO2 B13107151 2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole

2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole

Cat. No.: B13107151
M. Wt: 125.13 g/mol
InChI Key: UHNWDBFTXUEWGO-UHFFFAOYSA-N
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Description

2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole is a chemical compound featuring a fused heterocyclic structure, which incorporates both pyrrole and dioxole rings. This core scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors . Compounds containing the [1,3]dioxolo[4,5-c]pyrrole motif have been investigated as key intermediates and active components in potential therapeutic agents. For instance, research has explored similar structures as solid forms for use in oncology, highlighting the value of this chemotype in developing antineoplastic agents . The presence of the dioxolane ring fused to the pyrrole system can influence the molecule's electronic properties and conformation, potentially its interaction with biological targets. Researchers utilize this compound as a versatile building block for the synthesis of more complex molecules. Its structure allows for further functionalization, making it a valuable reagent for creating diverse compound libraries aimed at probing biological mechanisms and identifying new lead structures . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

2-methyl-5H-[1,3]dioxolo[4,5-c]pyrrole

InChI

InChI=1S/C6H7NO2/c1-4-8-5-2-7-3-6(5)9-4/h2-4,7H,1H3

InChI Key

UHNWDBFTXUEWGO-UHFFFAOYSA-N

Canonical SMILES

CC1OC2=CNC=C2O1

Origin of Product

United States

Preparation Methods

Condensation of Phenylhydrazine with 1,4-Cyclohexanedione Monoethyleneacetal

One common laboratory synthesis involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal. This reaction typically proceeds at ambient temperature initially, followed by heating at elevated temperatures (around 190°C) for several hours to promote ring closure and formation of the pyrrole core fused with the dioxolo ring system. This method leverages the nucleophilic attack of hydrazine on the diketone acetal, followed by dehydration and cyclization to yield the target compound.

Paal–Knorr Pyrrole Synthesis from 2,5-Hexanedione

An alternative route involves the Paal–Knorr reaction, where 2,5-hexanedione (a diketone) undergoes cyclization with primary amines to form pyrrole derivatives. The diketone 2,5-hexanedione can be prepared via acid-catalyzed ring-opening of 2,5-dimethylfuran. This two-step, one-pot process is characterized by high yields (80–95%) and sustainability due to water being the only by-product. The pyrrole ring forms via nucleophilic attack of the amine on the diketone followed by ring closure.

Use of Protected Pyrrole Building Blocks

In more complex synthetic schemes, pyrrole building blocks protected with silyl groups or acetals are employed. For example, silyl-protected pyrrole intermediates can be coupled with activated alcohol derivatives (e.g., mesylates) to yield the desired fused pyrrole-dioxolo compounds after deprotection steps. These multistep syntheses often involve selective protection/deprotection strategies to control functional group reactivity and stereochemistry.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Condensation (Phenylhydrazine + 1,4-cyclohexanedione monoethyleneacetal) Ambient temperature followed by heating at 190°C Promotes cyclization to form fused pyrrole-dioxolo ring system
Ring-opening of 2,5-dimethylfuran to 2,5-hexanedione Sulfuric acid (sub-stoichiometric), water, 50°C, 24 h Quantitative yield of diketone intermediate, water-dependent reaction
Paal–Knorr reaction (2,5-hexanedione + primary amine) Stoichiometric primary amine, mild heating High yield pyrrole formation, water as co-product, efficient and sustainable
Protection with silyl groups (e.g., TBDMS) Tetra-n-butylammonium fluoride (TBAF) for deprotection Used to control reactivity in multistep syntheses; TBAF cleaves silyl groups
Acetal protection 2,2-dimethoxypropane, catalytic para-toluenesulfonic acid Protects diol functionalities during synthesis
Activation of alcohols Mesyl chloride or similar sulfonyl chlorides Converts alcohols to good leaving groups for nucleophilic substitution

Mechanistic Insights and Synthetic Strategy

  • The initial condensation step involves nucleophilic attack by hydrazine on the diketone acetal, followed by dehydration and cyclization to form the pyrrole ring fused with the dioxolo moiety.
  • The Paal–Knorr reaction mechanism proceeds via nucleophilic addition of the amine to the diketone carbonyls, followed by cyclization and dehydration to yield the pyrrole ring.
  • Protection strategies such as silylation and acetal formation are crucial to prevent side reactions and to allow selective functionalization of the pyrrole ring or side chains.
  • Deprotection steps using fluoride ions (TBAF) or acid catalysis regenerate the free functional groups for further transformations or final isolation of the target compound.

Summary of Key Research Findings

Research Aspect Findings Source
Yield and Efficiency Paal–Knorr synthesis yields pyrrole derivatives in 80–95% yield with high carbon efficiency
Sustainability Water is the only by-product in the two-step process from 2,5-dimethylfuran
Protection/Deprotection Silyl protecting groups effectively control reactivity; TBAF efficiently removes silyl groups
Industrial Scalability Continuous flow and catalytic optimizations are possible but not widely documented
Analytical Characterization Products confirmed by 1H-NMR, 13C-NMR, MS, and GC-MS

Representative Synthetic Scheme (Summary)

  • Starting material: 1,4-cyclohexanedione monoethyleneacetal or 2,5-dimethylfuran
  • Step 1: Condensation with phenylhydrazine or acid-catalyzed ring-opening to diketone
  • Step 2: Cyclization via heating or Paal–Knorr reaction with primary amine
  • Step 3: Protection/deprotection steps as needed (silyl groups, acetals)
  • Step 4: Purification by chromatography or crystallization

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxole oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyrrole ring.

Scientific Research Applications

2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • The methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., tert-butyl in ), favoring reactions requiring moderate steric environments.
  • Chloro and carboxylic acid groups (as in ) increase polarity and reactivity, making such derivatives suitable for coupling reactions in drug synthesis.

Critical Analysis of Structural and Functional Divergence

  • Ring System Modifications : Replacement of pyrrole with pyridine (e.g., ) alters aromaticity and electron distribution, affecting binding interactions in biological systems.
  • Substituent Effects : Bulky groups (e.g., tert-butyl in ) improve metabolic stability but may reduce solubility, whereas polar groups (e.g., carboxylic acid in ) enhance aqueous compatibility.
  • Synthetic Accessibility: The target compound’s simpler structure (C₆H₇NO₂) offers a cost-effective building block compared to multi-functionalized derivatives requiring complex protection/deprotection steps .

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